molecular formula C8H5BrIN B1404143 5-Bromo-2-iodophenylacetonitrile CAS No. 1055901-15-9

5-Bromo-2-iodophenylacetonitrile

Cat. No. B1404143
M. Wt: 321.94 g/mol
InChI Key: CFURERLTIRRYCZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-Bromo-2-iodophenylacetonitrile is 1S/C8H5BrIN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-iodophenylacetonitrile has a molecular weight of 321.94 . It is a solid at ambient temperature . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Palladium-Catalyzed Direct Arylation

5-Bromo-2-iodophenylacetonitrile is involved in palladium-catalyzed direct arylation processes. For example, 1-N-benzyl-5-iodo(or bromo)uracil undergoes Pd-catalyzed direct arylation with arenes and heteroarenes. This method is used to synthesize 5-arylated uracil analogues, important in the development of RNA and DNA fluorescent probes, avoiding the use of arylboronic acid or stannane precursors (Liang, Gloudeman, & Wnuk, 2014).

Computational Analysis and Ligand-Protein Interactions

In a computational study, 5-bromo-3-nitropyridine-2-carbonitrile was analyzed for molecular structure and energy, as well as its potential biological significance, particularly in ligand-protein interactions. This involves evaluating electron density, organic reactive sites, and molecular docking with target proteins, highlighting its potential in drug discovery and development (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Application in Antibody Production

Monoclonal antibodies specific for 5-bromodeoxyuridine have been produced, using these compounds in detecting low levels of DNA replication. This application is significant in research areas like cancer biology, where understanding DNA replication dynamics is crucial (Gratzner, 1982).

Chiral Separation

Chiral separation studies have been conducted on enantiomers of related compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. This research aids in the development of analytical methods for enantiomeric resolution, which is significant in the pharmaceutical industry (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

Herbicide Resistance in Transgenic Plants

Research has shown that bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a related compound, when introduced into transgenic tobacco plants, conferred resistance to the herbicide. This demonstrates its potential in the development of herbicide-resistant crops (Stalker, Mcbride, & Malyj, 1988).

Safety And Hazards

5-Bromo-2-iodophenylacetonitrile is considered hazardous . It is advised to avoid getting it in eyes, on skin, or clothing, and to avoid ingestion and inhalation . It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-bromo-2-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFURERLTIRRYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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